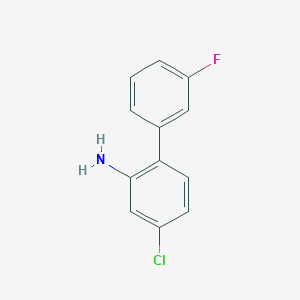

4-Chloro-3'-fluoro-biphenyl-2-ylamine

Description

Significance of Substituted Biphenylamine Scaffolds in Contemporary Organic Chemistry Research

Substituted biphenylamine scaffolds are of paramount importance in modern organic chemistry due to their prevalence in a wide range of commercially significant molecules. The biphenyl (B1667301) structure itself provides a rigid yet conformationally flexible backbone, which is advantageous for creating molecules that can fit into specific binding pockets of biological targets. The introduction of an amino group and halogen atoms further enhances the molecular diversity and utility of this scaffold.

In medicinal chemistry, these scaffolds are integral to the design of new therapeutic agents. The amino group can act as a key hydrogen bond donor or a site for further functionalization, while halogens, particularly fluorine and chlorine, can modulate a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov For instance, the related compound 4'-Chloro-biphenyl-2-ylamine is a known intermediate in the synthesis of Boscalid, a widely used fungicide that inhibits the growth of a broad spectrum of plant pathogens. chemicalbook.comalfachemch.com This highlights the role of halogenated biphenylamines as crucial precursors in the agrochemical industry.

Furthermore, the electronic properties of halogenated biphenyls make them attractive for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). The ability to systematically vary the substitution pattern on the biphenyl rings allows for the precise tuning of the material's optical and electronic characteristics.

The synthesis of these scaffolds has been significantly advanced by the development of powerful cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most prominent methods, enabling the efficient formation of the crucial carbon-carbon and carbon-nitrogen bonds, respectively, that define the biphenylamine core. nih.gov These methods are highly valued for their broad substrate scope and functional group tolerance, making the synthesis of complex substituted biphenylamines more accessible.

Research Landscape of 4-Chloro-3'-fluoro-biphenyl-2-ylamine and Closely Related Congeners

While the broader class of halogenated biphenyl-2-ylamines has been extensively studied, the specific research landscape for This compound is less defined in publicly available scientific literature. Much of the available information for this particular compound comes from chemical supplier catalogs, which provide basic physical and chemical properties but lack in-depth research studies on its synthesis or applications.

However, a significant body of research exists for its close structural isomers and congeners, which provides valuable insights into the potential properties and applications of this compound. The study of these related compounds forms a predictive framework for understanding the title compound.

Key Congeners and Their Research Significance:

4'-Chloro-biphenyl-2-ylamine: This compound is a well-documented intermediate in the synthesis of the fungicide Boscalid. chemicalbook.comalfachemch.com Its synthesis often involves a Gomberg-Bachmann reaction between p-chloroaniline and aniline (B41778). patsnap.com The established utility of this isomer underscores the potential of other chlorinated biphenyl-2-ylamines in agrochemical research.

4'-Fluoro-biphenyl-2-ylamine: The presence of a fluorine atom in this congener is of particular interest due to fluorine's unique properties in modulating biological activity. nih.gov While specific research applications are not extensively detailed in published literature, its availability from commercial sources suggests its use in discovery research. sigmaaldrich.comsigmaaldrich.com

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide: Although not a direct biphenyl-2-ylamine, this derivative of flurbiprofen (B1673479) highlights the incorporation of a fluorinated biphenyl moiety into pharmacologically active molecules. mdpi.com Research into such compounds demonstrates the value of the fluorobiphenyl scaffold in drug design. mdpi.com

The synthesis of these and other halogenated biphenylamines typically relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a substituted phenylboronic acid with a substituted haloaniline is a common strategy. nih.gov Challenges in these syntheses can include the separation of closely related isomers, which often requires advanced chromatographic techniques such as Ultra High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC). nih.gov

The table below summarizes the basic properties of this compound and some of its closely related congeners, drawing from available chemical data.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Congeners

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₉ClFN | 221.66 | Not Available |

| 4'-Chloro-biphenyl-2-ylamine | C₁₂H₁₀ClN | 203.67 | 1204-44-0 |

| 4'-Fluoro-biphenyl-2-ylamine | C₁₂H₁₀FN | 187.21 | Not Available |

| 3'-Fluoro-biphenyl-4-ylamine | C₁₂H₁₀FN | 187.21 | 5728-66-5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClFN |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

5-chloro-2-(3-fluorophenyl)aniline |

InChI |

InChI=1S/C12H9ClFN/c13-9-4-5-11(12(15)7-9)8-2-1-3-10(14)6-8/h1-7H,15H2 |

InChI Key |

NWUSSMBFHVYUCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Biphenyl 2 Ylamines

Established Synthetic Pathways for Halogenated Biphenyl-2-ylamines

Traditional methods for constructing halogenated biphenyl-2-ylamines have long relied on robust and well-documented, albeit sometimes harsh, reaction sequences. These pathways typically involve building the biphenyl (B1667301) core first, followed by functional group manipulations, or assembling the substituted rings in a convergent manner.

Nitration-Reduction Sequences for Biphenylamine Formation

A foundational strategy for installing an amino group onto an aromatic ring is the nitration-reduction sequence. youtube.com This two-step process is a cornerstone of aromatic chemistry. For a complex target like 4-Chloro-3'-fluoro-biphenyl-2-ylamine, the strategy would first require the synthesis of a corresponding nitrobiphenyl intermediate, such as 4-Chloro-3'-fluoro-2-nitrobiphenyl. This intermediate could be assembled via a cross-coupling reaction (e.g., Suzuki or Ullmann coupling).

Once the nitrobiphenyl precursor is obtained, the nitro group is reduced to the primary amine. youtube.com This transformation is highly efficient and can be accomplished with a variety of reagents. youtube.com Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), or chemical reduction using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or stannous chloride in hydrochloric acid (SnCl₂/HCl). youtube.comyoutube.comchemicalbook.comorgsyn.org The choice of reductant can depend on the presence of other functional groups in the molecule.

| Reagent System | Conditions | Notes |

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | High efficiency, clean reaction. May reduce other susceptible groups. youtube.com |

| Fe/AcOH or Fe/HCl | Iron powder in acetic or hydrochloric acid | Cost-effective and common in industrial settings. youtube.com |

| SnCl₂/HCl | Stannous chloride dihydrate in hydrochloric acid | A classic and reliable method for nitro group reduction. chemicalbook.com |

| Sodium Bisulfite | Aqueous solution, under pressure | Can offer different selectivity compared to other methods. orgsyn.org |

This nitration-reduction pathway offers a reliable, albeit indirect, route to the amine functionality, leveraging the ease of electrophilic nitration and the high efficiency of nitro group reduction.

Coupling Reactions Involving Diazonium Salt Intermediates

Aryl diazonium salts are highly versatile intermediates in organic synthesis, capable of forming new carbon-carbon bonds under specific conditions. nih.gov The Gomberg-Bachmann reaction is a classic example, involving the treatment of an aryl diazonium salt with a second aromatic compound, often in a basic medium, to generate an aryl radical that then forms the biaryl linkage. wikipedia.orgmycollegevcampus.com

For instance, an appropriately substituted aniline (B41778) could be converted to its diazonium salt and reacted with another aromatic ring to forge the biphenyl skeleton. wikipedia.org However, the traditional Gomberg-Bachmann reaction is often plagued by low yields (typically under 40%) due to numerous side reactions involving the highly reactive diazonium salt. wikipedia.orggoogle.com

Improvements to this classic reaction have been developed. These include using stabilized diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst or employing 1-aryl-3,3-dialkyltriazenes as precursors. wikipedia.org A notable modern variation involves the arylation of anilines with aryl diazotates under basic aqueous conditions. nih.gov This metal-free approach leverages the radical-stabilizing effect of the aniline's amino group to achieve high regioselectivity for the formation of 2-aminobiphenyls, a significant advantage over traditional methods. nih.gov

Diazotization : An aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form the aryl diazonium salt. orgsyn.org

Coupling : The diazonium salt solution is added to the second aromatic coupling partner, often with a base or a copper catalyst, to form the C-C bond. wikipedia.orgrsc.org

Functional Group Interconversion : Additional steps may be required to install or unmask the final amine and halogen substituents if they were not present on the starting materials.

Grignard Reactions and Amination Approaches to Biphenyl Derivatives

Grignard reagents provide a powerful method for forming carbon-carbon bonds. In the context of biphenyl synthesis, a Grignard reagent prepared from one aryl halide can be coupled with a second aryl halide, typically using a nickel or palladium catalyst in what is known as a Kumada cross-coupling reaction. rsc.org This approach would first build the core 4-chloro-3'-fluoro-biphenyl structure, which would then require a subsequent amination step.

The introduction of the amino group onto the pre-formed biphenyl skeleton is a critical transformation. While classic methods like the Ullmann condensation (copper-catalyzed amination) exist, they often require high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

A more modern and versatile approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a dominant method for forming C-N bonds. nih.govwikipedia.orglibretexts.org The reaction couples an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comorganic-chemistry.org To synthesize this compound, one could envision a route starting with a di-halogenated biphenyl, such as 2-bromo-4-chloro-3'-fluorobiphenyl, and coupling it with an ammonia (B1221849) equivalent. wikipedia.org The use of specialized ligands and catalyst systems allows this reaction to proceed under relatively mild conditions with a broad range of substrates. wikipedia.orgorganic-chemistry.org

| Amination Method | Catalyst System | Typical Conditions | Key Features |

| Ullmann Condensation | Copper (Cu) powder or salts (e.g., CuI) | High temperatures (>150°C), polar solvents (e.g., DMF, NMP). wikipedia.org | Classic method; often requires stoichiometric copper; less functional group tolerance. wikipedia.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos). | Lower temperatures (often <120°C), various solvents (e.g., Toluene, Dioxane). wikipedia.orgnumberanalytics.com | Highly versatile and efficient; wide substrate scope; catalytic amounts of metal used. nih.govlibretexts.org |

Emerging and Sustainable Synthesis Approaches for 2-Aminobiaryls

Recent advancements in organic synthesis have prioritized the development of more sustainable, efficient, and environmentally benign methodologies. This trend has led to novel strategies for constructing 2-aminobiaryls that minimize waste and avoid the use of toxic or expensive heavy metals.

Metal-Free Catalysis and Bio-Inspired Synthetic Systems

A significant shift in synthetic chemistry is the move towards metal-free catalytic systems. These approaches reduce reliance on precious or toxic metals like palladium and copper, lowering both cost and environmental impact.

One innovative example is the direct arylation of anilines with arylhydrazines catalyzed by a water extract of burned onion peel ash. google.com This method provides a recyclable, inexpensive, and metal-free catalytic system for the synthesis of 2-aminobiaryl derivatives. The reaction proceeds without the need for an external base or flammable solvents, representing a significant step towards green chemistry. google.com

Another emerging metal-free strategy is a variant of the Gomberg-Bachmann reaction that uses simple aqueous sodium hydroxide (B78521) to promote the coupling of aryl diazotates and anilines. nih.gov This method successfully prepares 2-aminobiphenyls with high regioselectivity by avoiding the ionic side reactions common in acidic conditions. nih.gov These bio-inspired and metal-free systems offer a promising future for the sustainable production of complex molecules.

Regioselective Halogenation Strategies in Biphenyl Systems

The synthesis of a precisely substituted compound like this compound requires exquisite control over the placement of the halogen atoms. While halogens can be introduced on the starting materials before coupling, late-stage halogenation of the biphenyl core is an alternative and powerful strategy. The challenge lies in achieving high regioselectivity—directing the halogen to the exact desired position.

Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of ortho and para substituted products. libretexts.org Modern methods have been developed to overcome this limitation. One approach involves a palladium-catalyzed, directed C-H halogenation using N-halosuccinimides as the halogen source, which can provide products that are complementary to those from conventional methods.

A novel, metal-free approach allows for the highly regioselective halogenation of biaryl compounds under mild conditions. [Initial search result 9] This method utilizes cyclic biaryl hypervalent bromine and chlorine compounds as masked aryne precursors. A mild base generates an aryne intermediate in situ, which is then trapped by a halide nucleophile, leading to meta-halogenated products with high precision. [Initial search result 9] Furthermore, directing groups can be employed to control selectivity. For example, by temporarily converting the amine of a 2-aminobiphenyl (B1664054) into an amide or urea, one can direct subsequent halogenation specifically to the ortho position relative to the directing group. libretexts.org These advanced strategies provide critical tools for the precise, late-stage functionalization of complex biphenyl systems.

Reaction Mechanisms and Chemical Reactivity of Substituted Biphenyl 2 Ylamines

Nucleophilic Processes in Halogenated Biphenyl-2-ylamines

Nucleophilic reactions involving halogenated biphenyl-2-ylamines can target either the amino group or the halogen-substituted carbon atoms on the aromatic rings.

Reactivity of the Amino Functionality in Substitution Reactions

The primary amino group (-NH₂) in 4-Chloro-3'-fluoro-biphenyl-2-ylamine is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with a wide range of electrophiles. Common substitution reactions at the amino functionality include acylation and alkylation.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, the reaction with acetyl chloride would yield N-(4-chloro-3'-fluoro-biphenyl-2-yl)acetamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

The nucleophilicity of the amino group is modulated by the electronic effects of the substituents on the biphenyl (B1667301) rings. The chlorine and fluorine atoms are electron-withdrawing through their inductive effects, which can slightly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to an unsubstituted biphenyl-2-ylamine. However, the amino group's nucleophilic character remains significant, allowing it to participate in various substitution reactions. In some cases, tertiary alkylamines, which are typically used as non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions with chlorinated pyrimidine (B1678525) derivatives. mdpi.com

Halogen Displacement in Aromatic Systems via Nucleophilic Attack

The displacement of halogen atoms on an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is a significant reaction pathway for halogenated biphenyls. wikipedia.orgbyjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgmasterorganicchemistry.com

In this compound, the chlorine and fluorine atoms are potential leaving groups. The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity of the ring is then restored by the expulsion of the halide ion. chemistrysteps.com

The relative reactivity of the halogens in SNAr reactions is often F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, even though the carbon-fluorine bond is the strongest. masterorganicchemistry.comchemistrysteps.com Therefore, in a competitive scenario, the fluorine atom at the 3'-position might be more susceptible to nucleophilic attack than the chlorine atom at the 4-position, depending on the reaction conditions and the nature of the nucleophile. The presence of electron-withdrawing groups enhances the rate of nucleophilic aromatic substitution. byjus.com

Oxidation and Reduction Pathways in Biphenylamine Systems

Aromatic amines and their derivatives can undergo both oxidation and reduction reactions, leading to a variety of products. acs.orgyoutube.com The electrochemical oxidation of amines is an important alternative to conventional chemical transformations. nih.gov

The oxidation of aromatic amines can be complex. acs.orgnih.gov The initial step often involves the removal of an electron from the nitrogen atom to form a radical cation. rsc.org This intermediate can then undergo further reactions, such as dimerization or polymerization. researchgate.net In the case of diphenylamine (B1679370), oxidation can lead to the formation of various colored products, though the exact mechanism can be intricate and may not always proceed through expected intermediates like diphenylbenzidine. nih.gov The oxidation of tertiary amines with agents like manganese dioxide can result in the formation of formamides. dtic.mil Laccase enzymes are also known to catalyze the single-electron oxidation of aromatic amines. mdpi.com

Reduction of halogenated aromatic compounds, including chlorinated biphenyls, is an important pathway for their transformation. acs.orgrsc.orggoogle.com Electrochemical reduction often proceeds by the transfer of an electron to form a radical anion, which can then lose a halide ion to form an aryl radical. rsc.orgresearchgate.net This radical can then abstract a hydrogen atom to yield the dehalogenated product. researchgate.net The reduction potential is a key factor in determining the reactivity of these compounds. rsc.org

Electrophilic Aromatic Substitution Phenomena in Biphenylamine Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. pearson.comlibretexts.orgtotal-synthesis.com The existing substituents on the biphenyl rings of this compound play a crucial role in determining the position of attack for an incoming electrophile. lumenlearning.comlibretexts.org

The directing effects of the substituents are as follows:

Amino group (-NH₂): This is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. libretexts.orgpressbooks.pub

Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less reactive than benzene. lumenlearning.compressbooks.pub However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (sigma complex) formed during the reaction. lumenlearning.comlibretexts.orglibretexts.org

Phenyl group: A phenyl substituent is generally considered to be activating and an ortho-, para-director. pearson.com

In this compound, the two rings compete for the electrophile. The ring bearing the strongly activating amino group will be significantly more reactive than the ring with only a fluorine atom. pressbooks.pub Therefore, electrophilic substitution is expected to occur predominantly on the 2-aminobiphenyl (B1664054) ring. Within this ring, the powerful ortho-, para-directing effect of the amino group will direct the incoming electrophile to the positions ortho and para to it (positions 3 and 5). The chlorine at position 4 will also direct ortho to itself (positions 3 and 5). Thus, the directing effects of the amino and chloro groups are synergistic, strongly favoring substitution at the 3 and 5 positions.

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -Phenyl | Activating | Ortho, Para |

Coupling Reactions for Azo Compound Formation

Primary aromatic amines are key precursors for the synthesis of azo compounds through a two-step process: diazotization followed by azo coupling. organic-chemistry.org

Diazotization: The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt, 4-chloro-3'-fluoro-[1,1'-biphenyl]-2-diazonium chloride, contains the -N₂⁺ group. Aromatic diazonium salts are relatively stable at low temperatures, unlike their aliphatic counterparts. organic-chemistry.orgmasterorganicchemistry.com

Azo Coupling: The formed diazonium salt is an electrophile and can react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine, in an electrophilic aromatic substitution reaction. This reaction forms an azo compound, characterized by the -N=N- functional group, which links the two aromatic systems. Azo compounds are often intensely colored and are widely used as dyes.

Step 1: this compound + NaNO₂ + 2HCl → 4-chloro-3'-fluoro-[1,1'-biphenyl]-2-diazonium chloride + NaCl + 2H₂O

Step 2: 4-chloro-3'-fluoro-[1,1'-biphenyl]-2-diazonium chloride + Coupling Component → Azo Compound + HCl

Investigating Electron Transfer Mechanisms in Organic Electrochemical Reactions

The electrochemical behavior of this compound is influenced by its functional groups, which can undergo electron transfer reactions. acs.org The study of these reactions provides insight into the oxidation and reduction potentials and the stability of the resulting intermediates. rsc.org

Advanced Spectroscopic and Structural Characterization of Biphenyl 2 Ylamines

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Chloro-3'-fluoro-biphenyl-2-ylamine, ¹H and ¹³C NMR spectroscopy would be critical in confirming the substitution pattern on the two phenyl rings.

The ¹³C NMR spectrum would be equally informative, with the number of signals corresponding to the number of chemically non-equivalent carbon atoms. The carbon atoms attached to the chlorine and fluorine atoms would exhibit characteristic chemical shifts influenced by the electronegativity of the halogens. For instance, in a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, the carbon attached to the fluorine atom shows a large one-bond carbon-fluorine coupling constant (¹JC-F) of 234.1 Hz. mdpi.com Similar C-F couplings would be expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for Biphenyl (B1667301) Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| 4-Chlorobiphenyl (B17849) | ¹H | 7.28 - 7.60 | Complex multiplets in the aromatic region. nih.gov |

| ¹³C | Not specified | ||

| 4-Fluorobiphenyl (B1198766) | ¹H | 7.10 - 7.52 | Complex multiplets with fluorine coupling. chemicalbook.com |

| ¹³C | Not specified | ||

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide derivative | ¹³C | 159.30 (d, ¹JC-F = 234.1 Hz) | Illustrates typical C-F coupling. mdpi.com |

| This compound | ¹H | ~7.0 - 8.0 | Expected aromatic signals with complex splitting. |

| ¹³C | ~110 - 165 | Expected aromatic signals with C-Cl and C-F influences. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₉ClFN. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

Fragmentation of the molecular ion would likely involve the loss of the amine group, the chlorine atom, and potentially the fluorine atom. The biphenyl core would be relatively stable, leading to characteristic fragments. For comparison, the mass spectrum of 4-chlorobiphenyl shows a strong molecular ion peak at m/z 188 and a significant fragment at m/z 152, corresponding to the loss of a chlorine atom. nih.gov

Table 2: Predicted Mass Spectrometry Data for Halogenated Biphenyls

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted Fragments (m/z) |

| 4-Chlorobiphenyl | C₁₂H₉Cl | 188.65 | 188 (M⁺), 152 ([M-Cl]⁺) nih.gov |

| 4'-Fluoro-biphenyl-2-ylamine | C₁₂H₁₀FN | 187.21 | 187 (M⁺) sigmaaldrich.com |

| 4'-Chloro-biphenyl-2-ylamine | C₁₂H₁₀ClN | 203.67 | 203 (M⁺) biosynth.com |

| 3'-Chloro-4'-fluoro-2-biphenylamine | C₁₂H₉ClFN | 221.66 | 221 (M⁺) nih.gov |

| This compound | C₁₂H₉ClFN | 221.66 | 221 (M⁺), 223 ((M+2)⁺), [M-Cl]⁺, [M-F]⁺, [M-NH₂]⁺ |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings, C=C stretching vibrations of the phenyl rings, and the C-Cl and C-F stretching vibrations.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹ and around 1250-1000 cm⁻¹, respectively. While a specific IR spectrum for this compound is not available, data for related compounds like 4-fluorobiphenyl and 2-bromo-4-chloroaniline (B1265534) can provide reference points for the expected absorption frequencies. chemicalbook.comnist.gov

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (primary amine) | 3300 - 3500 | Two bands expected. |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands. |

| C-F Stretch | 1000 - 1250 | Strong absorption. |

| C-Cl Stretch | 600 - 800 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray structure would unambiguously confirm the connectivity and substitution pattern.

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of the substituents. In the solid state, intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine and fluorine atoms can play a significant role in the crystal packing. mdpi.com While no crystal structure for this compound has been reported, studies on other halogenated biphenyls and aminobiphenyls provide insights into the expected molecular architecture. mdpi.com For example, the crystal structure of 4-fluorobiphenyl has been determined, providing data on the geometry of the fluorinated biphenyl core. nih.gov

Table 4: Illustrative Crystallographic Data for a Related Biphenyl Compound (4-Fluorobiphenyl)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbcn | nih.gov |

| a (Å) | 5.6462 | nih.gov |

| b (Å) | 20.739 | nih.gov |

| c (Å) | 7.292 | nih.gov |

| α, β, γ (°) | 90, 90, 90 | nih.gov |

| Z | 4 | nih.gov |

Computational Chemistry and Theoretical Insights into Halogenated Biphenyl 2 Ylamines

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and three-dimensional structures of molecules. These studies provide a detailed picture of electron distribution and conformational landscapes, which are key determinants of a molecule's physical and chemical characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. d-nb.info For biphenylamine systems, DFT is widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. chemrxiv.orgnih.gov

DFT calculations can determine the most stable conformation of 4-Chloro-3'-fluoro-biphenyl-2-ylamine by calculating the potential energy surface as a function of the dihedral angle between the two phenyl rings. This angle is a critical parameter as it influences the extent of π-conjugation between the rings and, consequently, the electronic properties of the molecule. For substituted biphenyls, steric hindrance from ortho-substituents can force the rings out of planarity. nih.gov In this specific molecule, the amino group at the 2-position and the halogens at the 4- and 3'-positions influence this torsional angle.

Furthermore, DFT is employed to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of HOMO and LUMO densities also reveals the likely sites for electrophilic and nucleophilic attack, respectively. For halogenated aromatics, the electron-withdrawing nature of halogen atoms typically lowers the energy levels of these frontier orbitals. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Biphenylamine

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings. | 40° - 60° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO. Relates to chemical reactivity. | 3.0 to 5.0 eV |

Note: These values are illustrative and would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule, which helps in visualizing the charge distribution. researchgate.net Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen, oxygen, or halogens), which are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

A key feature in halogenated compounds is the "sigma-hole" (σ-hole). wikipedia.orgarxiv.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom (Cl, Br, I), centered along the axis of the covalent bond connecting it to the rest of the molecule. nih.govrsc.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom. nih.gov While the equatorial region of the halogen is electron-rich and thus has a negative potential, the polar region is electron-deficient, creating the positive σ-hole.

In this compound, the chlorine atom is expected to possess a significant σ-hole, making it capable of forming attractive, non-covalent interactions known as halogen bonds with Lewis bases (electron donors). nih.gov The fluorine atom, due to its high electronegativity and less polarizable nature, typically does not exhibit a positive σ-hole and is more likely to act as a hydrogen bond acceptor. nih.gov The MEP analysis can quantify the magnitude of the σ-hole on the chlorine atom and the negative potential around the fluorine and nitrogen atoms, providing critical information about potential intermolecular interactions. acs.org

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, most commonly dnorm, which is a normalized contact distance.

The dnorm surface reveals regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii sum, highlighting significant interactions such as hydrogen bonds and halogen bonds. mdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

For this compound, Hirshfeld analysis would allow for the detailed characterization of various intermolecular contacts, including:

N-H···N/F Hydrogen Bonds: Interactions involving the amine group as a hydrogen bond donor.

C-H···F/Cl/π Interactions: Weaker hydrogen bonds involving aromatic C-H groups.

Halogen Bonds: C-Cl···N/O/π interactions mediated by the σ-hole on the chlorine atom.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Percentage Contribution | Description |

|---|---|---|

| H···H | 30 - 45% | Represents the large surface area of hydrogen atoms. |

| C···H / H···C | 20 - 30% | Contacts between carbon and hydrogen atoms, including C-H···π interactions. |

| F···H / H···F | 10 - 20% | Indicates the presence of C-H···F hydrogen bonds. |

| Cl···H / H···Cl | 5 - 15% | Indicates C-H···Cl interactions. |

| C···C | 3 - 8% | Suggests the presence of π-π stacking. |

Note: These percentages are illustrative and based on typical values for similar halogenated organic molecules.

While Hirshfeld analysis provides a qualitative and quantitative summary of contacts, PIXEL energy calculations offer a way to determine the energetic contribution of individual intermolecular interactions. This method calculates the interaction energies between molecular pairs in a crystal lattice, partitioning the total energy into Coulombic, polarization, dispersion, and repulsion components.

This approach allows for a detailed understanding of the nature of the forces driving crystal formation. For instance, it can differentiate between interactions that are primarily driven by electrostatic forces (like strong hydrogen bonds) and those dominated by dispersion forces (like π-π stacking). By applying PIXEL calculations to the crystal structure of this compound, one could quantify the stabilization energy provided by each significant molecular pair and each type of interaction (e.g., the energy of a specific N-H···F hydrogen bond or a C-Cl···π halogen bond). This provides a more profound, energy-based understanding of the crystal packing hierarchy.

Theoretical Approaches to Structure-Reactivity Relationships

Computational chemistry is instrumental in establishing structure-reactivity relationships, which link the molecular structure of a compound to its chemical behavior. nih.gov For halogenated biphenyl-2-ylamines, theoretical methods can predict reactivity towards various chemical transformations.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): A global measure of electrophilic character.

By calculating these descriptors for this compound, its reactivity can be compared with that of other related compounds. For example, the presence of electron-withdrawing chloro and fluoro substituents is expected to increase the electrophilicity of the molecule compared to a non-halogenated biphenylamine.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. chemrxiv.org This analysis can identify which of the carbon, nitrogen, or halogen atoms are most likely to participate in a chemical reaction, providing a theoretical foundation for understanding and predicting the regioselectivity of its chemical transformations. These theoretical predictions are invaluable for guiding synthetic efforts and understanding the mechanisms of action in various chemical and biological contexts. researchgate.net

Derivatives and Research Applications in Non Pharmaceutical Fields

Role as Synthetic Intermediates for Complex Organic Molecules

Biphenylamine derivatives are crucial intermediates in organic synthesis due to their structural framework and the reactivity of the amine group. This allows for the construction of more complex, polyfunctional molecules. The synthesis of these intermediates often involves cross-coupling reactions, which form the central biphenyl (B1667301) bond.

Substituted biphenyl anilines are particularly valuable in creating pharmaceuticals, dyes, and organometallic complexes. rsc.org The amino group can react with aldehydes and ketones to form Schiff bases, which possess versatile frameworks and strong electronic donor properties. rsc.org A common method for creating these biphenylamine structures is the Suzuki-Miyaura cross-coupling reaction. For instance, fluorinated aminobiphenyl derivatives can be produced by reacting a compound like 4-chloroaniline (B138754) with a fluorinated phenylboronic acid in the presence of a palladium catalyst. rsc.org

Another significant reaction for creating complex molecules from biphenyl structures is chloromethylation, which introduces a chloromethyl group onto the aromatic ring, providing a reactive handle for further functionalization. rsc.org The ability to build upon the biphenyl core through such reactions makes compounds like 4-Chloro-3'-fluoro-biphenyl-2-ylamine valuable starting points for a diverse range of larger molecules. The synthesis of 2-hydroxybiaryl derivatives from related precursors further illustrates the utility of these compounds in creating structurally complex products through reactions like intramolecular carbolithiation followed by electrophilic trapping. acs.org

| Reaction Type | Reactants Example | Product Type | Significance |

| Suzuki-Miyaura Coupling | o-Iodoaniline and 4-chlorophenylboronic acid | 4'-Chloro-biphenyl-2-ylamine | Efficient C-C bond formation to create the core biphenyl structure. patsnap.com |

| Gomberg-Bachmann Reaction | Diazonium salt of p-chloroaniline and aniline (B41778) | 4'-Chloro-2-aminobiphenyl | A classical method for synthesizing unsymmetrical biphenyls. patsnap.com |

| Chloromethylation | Biphenyl, CH₂(OCH₃)₂, ClSO₃H | Chloromethyl-1,1'-biphenyl | Introduces a reactive functional group for further synthesis. rsc.org |

| Carbolithiation/Trapping | 2-Arylphenyl benzyl (B1604629) ethers | 2-Hydroxybiaryl derivatives | Creates complex, multi-ring structures with specific stereochemistry. acs.org |

Utility in Agrochemical Science: Synthesis of Fungicides (e.g., Boscalid)

The most prominent non-pharmaceutical application of biphenylamine derivatives is in the agrochemical industry, specifically in the synthesis of fungicides. The compound 4'-Chloro-biphenyl-2-ylamine, a close structural analog of this compound, is a key intermediate in the production of Boscalid. patsnap.comnih.gov

Boscalid is a broad-spectrum nicotinamide (B372718) fungicide developed by BASF that inhibits the succinate (B1194679) dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungi. patsnap.comnih.gov It is effective against a wide range of pathogens, including powdery mildew, gray mold, and sclerotinia, on various crops. patsnap.comnih.gov

The synthesis of Boscalid involves the condensation reaction between 4'-Chloro-biphenyl-2-ylamine and 2-chloronicotinoyl chloride. patsnap.comnih.gov The production of the 4'-Chloro-biphenyl-2-ylamine intermediate itself can be achieved through several synthetic routes, including the Suzuki cross-coupling of o-iodoaniline with 4-chlorophenylboronic acid or a Gomberg-Bachmann reaction involving p-chloroaniline and aniline. patsnap.compatsnap.com Continuous flow processes have also been developed for the synthesis of Boscalid, improving yield and efficiency. rsc.org

The incorporation of fluorine, as seen in this compound, is a common strategy in modern agrochemical design. nih.govccspublishing.org.cn Fluorine atoms can enhance the efficacy, metabolic stability, and binding affinity of a molecule to its target site. ccspublishing.org.cn Therefore, fluorinated biphenylamine derivatives are of significant interest for developing new generations of fungicides with improved properties. nih.gov

Development of Dyes and Pigments from Biphenylamine Scaffolds

The biphenylamine structure is a foundational element in the synthesis of various dyes and pigments. The extended π-conjugated system of the biphenyl core, combined with the electron-donating nature of the amino group, allows for the creation of chromophores that absorb light in the visible spectrum.

Historically, biphenyl derivatives like o-tolidine (B45760) (3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine) have been used as intermediates for producing soluble azo dyes and insoluble pigments for the textile, leather, and paper industries. wikipedia.org Similarly, diphenylamine (B1679370) (DPA) and its derivatives are utilized in the production of certain dyes. nih.gov

More advanced applications involve the synthesis of functional dyes with specific properties, such as solvatochromism, where the color changes with the polarity of the solvent. For example, triphenylamine-malonitrile derivatives, which feature a multi-branched structure with strong electron donor (amine) and acceptor (dicyanovinyl) groups, have been synthesized as fluorescent dyes. researchgate.net These molecules exhibit intramolecular charge transfer (ICT) and their fluorescence emission is highly sensitive to the solvent environment, producing a range of colors from blue to red. researchgate.net The biphenylamine scaffold of this compound provides a similar, albeit simpler, donor-π-acceptor potential that can be exploited in the design of novel colorants and functional dyes.

Applications in Photoresist Materials

Biphenyl derivatives are also finding use in the microelectronics industry as components of photoresists, which are light-sensitive materials used in photolithography to create patterns on substrates. mdpi.com The aromatic rings of the biphenyl structure provide thermal stability and etch resistance, which are critical properties for a photoresist material.

The field of photopolymerization is a rapidly growing industry with applications in coatings, printing inks, and microelectronics. mdpi.com Biphenyl and terphenyl derivatives have been developed as high-performance photoinitiating systems for 3D printing applications. mdpi.com While not a direct application of this compound, the use of related structures highlights the potential of this chemical class. For instance, chemically amplified molecular glass photoresists, which are crucial for high-resolution electron beam and extreme ultraviolet lithography, can be regulated by amino-containing aromatic compounds. nih.gov Additives such as 2-aminoanthracene, a polycyclic aromatic amine, can control the cross-linking reaction in epoxy-based photoresists, improving pattern outlines and reducing defects. nih.gov This suggests a potential role for functionalized biphenylamines in tuning the performance of next-generation photoresist formulations.

Exploration of Biphenylamine Derivatives in Advanced Materials Science

The unique electronic and structural properties of biphenylamine derivatives make them attractive candidates for advanced materials science research. The ability to modify the biphenyl scaffold with various functional groups allows for the fine-tuning of material properties for specific applications.

Research has shown that substituted biphenyl anilines are important in the synthesis of ferromagnetic materials and organometallic complexes. rsc.org The nitrogen atom can coordinate with metal centers, while the biphenyl structure can influence the packing and electronic communication within the material.

Future Directions and Emerging Research Avenues for Halogenated Biphenyl 2 Ylamines

Innovations in Synthetic Methodologies for Enhanced Efficiency and Regioselectivity

The synthesis of polysubstituted biphenyls, particularly those with specific halogenation patterns and amine functionalities, remains a challenge in organic synthesis. The precise placement of substituents is crucial for the desired biological activity or material property. Future research will undoubtedly focus on developing more efficient and regioselective synthetic methods.

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the synthesis of biaryl compounds. uliege.benih.gov This palladium-catalyzed reaction between an aryl halide and an arylboronic acid offers a versatile and high-yielding route to biphenyls. uliege.benih.gov However, challenges remain, especially concerning the coupling of electron-rich bromoanilines or the control of regioselectivity when multiple reactive sites are present. uliege.be Future innovations will likely involve the development of novel palladium catalysts and ligands that can facilitate these challenging couplings under milder conditions and with greater functional group tolerance. uliege.beacs.org For a molecule like 4-Chloro-3'-fluoro-biphenyl-2-ylamine, a key synthetic step would involve the coupling of a suitably substituted aniline (B41778) derivative with a halogenated phenylboronic acid, or vice versa. The development of catalysts that can selectively activate specific C-Halogen bonds will be critical for controlling the final substitution pattern.

Furthermore, research into alternative coupling strategies that minimize the use of pre-functionalized starting materials is a growing area. Methods that enable the direct C-H activation of arenes for biaryl synthesis are highly desirable for their atom economy and reduced synthetic steps. The regioselective C-H functionalization of both phenyl rings to introduce the chloro, fluoro, and amino groups in the desired positions on the biphenyl (B1667301) scaffold would represent a significant advancement.

The table below summarizes key aspects of innovative synthetic methodologies relevant to the synthesis of halogenated biphenyl-2-ylamines.

| Synthetic Methodology | Key Advantages | Challenges and Future Directions |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance, commercial availability of reagents. uliege.benih.gov | Coupling of electron-rich anilines, regioselectivity control, development of more active and stable catalysts. uliege.be |

| Direct C-H Arylation | High atom economy, reduced synthetic steps, avoids pre-functionalization. | Regioselectivity control, catalyst efficiency and turnover, functional group compatibility. |

| Enantioselective Coupling | Access to chiral atropisomeric biphenyls with distinct biological activities. acs.org | Development of effective chiral ligands for specific substrate classes, control of axial chirality. acs.org |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions for multiphase reactions, integration with purification steps. |

Advanced Computational Modeling for Mechanism Elucidation and Predictive Property Analysis

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting the properties of novel molecules. For halogenated biphenyl-2-ylamines, advanced computational modeling will play a pivotal role in several key areas.

Mechanism Elucidation: Understanding the intricate mechanisms of catalytic reactions, such as the Suzuki-Miyaura coupling, is crucial for optimizing reaction conditions and designing more efficient catalysts. uliege.be Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be employed to model the entire catalytic cycle, identifying key intermediates and transition states. This knowledge can guide the rational design of ligands and catalysts that lower activation barriers and improve selectivity for the synthesis of complex molecules like this compound.

Predictive Property Analysis: The biological activity and material properties of halogenated biphenylamines are highly dependent on their three-dimensional structure, electronic properties, and interactions with biological targets or other molecules. Computational methods can predict key molecular descriptors such as:

Electronic properties: The distribution of electron density, dictated by the halogen and amine substituents, affects reactivity and intermolecular interactions.

Binding affinities: Molecular docking and free energy calculations can predict how a molecule like this compound might interact with specific protein binding sites, aiding in the discovery of novel drug candidates. nih.gov

Recent advancements in machine learning and artificial intelligence are also being applied to chemical research. rsc.org By training models on existing data for related compounds, it may become possible to predict the properties and potential applications of yet-to-be-synthesized molecules like this compound with increasing accuracy.

The following table highlights the applications of computational modeling in the study of halogenated biphenylamines.

| Computational Technique | Application | Relevance for this compound |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. | Predicting reactivity, understanding the influence of chloro and fluoro substituents. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions with their environment. nih.gov | Assessing conformational flexibility, studying interactions with biological membranes or proteins. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as enzyme active sites. | Modeling potential enzymatic metabolism or interactions with specific receptor sites. |

| Machine Learning/AI | Predicting properties, identifying structure-activity relationships, and accelerating drug discovery. rsc.org | Estimating potential biological activities and guiding synthetic efforts. |

Discovery of Novel Applications Beyond Current Domains

Halogenated biphenylamines have already found applications in important areas. For instance, the related compound 4'-Chloro-biphenyl-2-ylamine is a key intermediate in the synthesis of the fungicide Boscalid. chemicalbook.comalfachemch.com The structural motif of biphenyls is also prevalent in a variety of therapeutic agents, including inhibitors of enzymes like VEGFR-2 and p38 kinase, as well as non-nucleoside reverse transcriptase inhibitors. wikipedia.orgnih.govacs.org

The unique combination of chlorine, fluorine, and an amino group in this compound suggests potential for a range of novel applications. The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, which are desirable properties for drug candidates. nih.gov The chlorine atom provides another point for modifying the electronic properties and can also contribute to binding interactions.

Future research could explore the potential of this compound and related compounds in areas such as:

Medicinal Chemistry: As scaffolds for the development of new anticancer agents, antivirals, or anti-inflammatory drugs. The specific substitution pattern may lead to high affinity and selectivity for novel biological targets. nih.gov

Agrochemicals: The development of new pesticides with improved efficacy, reduced environmental impact, and novel modes of action.

Materials Science: The biphenyl unit is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. the-innovation.org The specific halogenation pattern of this compound could lead to materials with unique photophysical or electronic properties. bohrium.com The development of novel functional materials like borophene and graphene has also opened new avenues for materials science research. the-innovation.orgpsu.edu

Cross-Disciplinary Research Integrating Biphenylamine Chemistry

The full potential of halogenated biphenyl-2-ylamines will be realized through collaborative, cross-disciplinary research. The integration of expertise from various fields will be essential to drive innovation and translate fundamental chemical discoveries into real-world applications.

Chemistry and Biology: Synthetic chemists can design and create novel biphenylamine derivatives, which can then be screened by biologists for their activity against a wide range of biological targets. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery. nih.gov

Chemistry and Materials Science: The collaboration between chemists and materials scientists is crucial for the development of new functional materials. Chemists can synthesize novel biphenylamines with tailored electronic and photophysical properties, which materials scientists can then incorporate into devices and study their performance. ucla.edu

Chemistry and Computational Science: As discussed earlier, the synergy between experimental chemistry and computational modeling is a powerful engine for discovery. Computational scientists can guide experimental efforts by predicting promising molecular targets and reaction pathways, thereby saving time and resources.

The future of research on halogenated biphenyl-2-ylamines, including the yet-to-be-fully-explored this compound, is bright. Advances in synthetic methodologies, coupled with the power of computational modeling and a commitment to cross-disciplinary collaboration, will undoubtedly unlock new and exciting applications for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3'-fluoro-biphenyl-2-ylamine, and how can purity be validated?

- Methodology : A common approach involves Suzuki-Miyaura coupling between halogenated aryl halides and boronic acids. For example, 4-chloro-2-aminophenylboronic acid can be coupled with 3-fluorophenyl halides under palladium catalysis . Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and LC/MS for mass confirmation (e.g., observed [M+H]+ peaks matching theoretical values) . Structural confirmation via -NMR should show distinct aromatic proton splitting patterns and amine proton signals (~5 ppm) .

Q. How does the electronic environment of the biphenyl system influence reactivity in substitution reactions?

- Methodology : The chloro and fluoro substituents create electron-deficient aromatic rings, directing electrophilic substitution to meta/para positions. Reactivity can be probed via nitration (HNO/HSO) or bromination (Br/FeBr), followed by -NMR to track regioselectivity. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can map electron density distribution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Confirms NH stretches (~3400 cm) and C-Cl/C-F vibrations (750-600 cm).

- -NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm), with amine protons as broad singlets.

- LC-HRMS : Validates molecular ion ([M+H]+) and isotopic patterns (Cl/F contributions) .

Advanced Research Questions

Q. How can contradictory data on the stability of the amine group under acidic conditions be resolved?

- Methodology : Stability studies involve exposing the compound to varying pH (1–14) at 25°C and 60°C. Monitor degradation via LC/MS for byproducts (e.g., oxidation to nitro derivatives or deamination products). Conflicting results may arise from trace metal impurities (e.g., Fe) accelerating oxidation; thus, chelating agents (EDTA) should be included in buffers . Parallel experiments under inert atmosphere (N) clarify oxidative vs. hydrolytic pathways .

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this amine?

- Methodology : Common byproducts (e.g., homo-coupled biphenyls) arise from competing protodehalogenation. Mitigation includes:

- Catalyst optimization : Use Pd(OAc) with SPhos ligand for enhanced selectivity.

- Solvent control : Anhydrous DMF minimizes hydrolysis of boronic esters.

- Temperature gradients : Slow heating (50°C → 80°C) reduces side reactions.

GC-MS tracking of reaction intermediates identifies critical failure points .

Q. How does steric hindrance from the chloro and fluoro substituents affect catalytic hydrogenation of the biphenyl core?

- Methodology : Hydrogenation experiments (H, 1 atm, Pd/C catalyst) under varying pressures (1–5 atm) and solvents (EtOH vs. THF) reveal reduced reactivity due to steric blocking. Kinetic studies (monitored by -NMR) show slower saturation of substituted rings. Comparative studies with des-chloro/fluoro analogs quantify steric effects .

Q. What computational models predict the compound’s bioavailability in pharmacological studies?

- Methodology : Use Schrödinger’s QikProp to calculate logP (lipophilicity), PSA (polar surface area), and H-bond donors/acceptors. MD simulations (AMBER) model membrane permeability. Correlate with in vitro Caco-2 cell assays for absorption rates. Discrepancies between predicted and observed data may stem from crystallinity or aggregation tendencies .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodology : Variations (e.g., 249–254°C vs. 240–245°C) often stem from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) to identify endothermic peaks corresponding to polymorph transitions. PXRD distinguishes crystalline phases. Solvent recrystallization (e.g., EtOAc vs. hexane) isolates pure forms .

Q. How can discrepancies in reported biological activity (e.g., enzyme inhibition) be addressed?

- Methodology : Re-evaluate assay conditions:

- Buffer ionic strength : Impacts ligand-receptor binding.

- Protein concentration : High concentrations cause false negatives via aggregation.

- Control experiments : Test for fluorescence quenching (common in fluorinated compounds). Validate with orthogonal assays (SPR vs. fluorescence polarization) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.